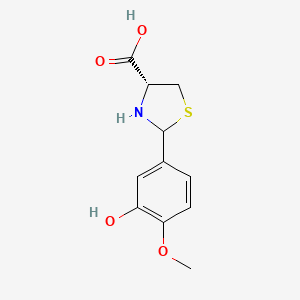

(4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

(4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-16-9-3-2-6(4-8(9)13)10-12-7(5-17-10)11(14)15/h2-4,7,10,12-13H,5H2,1H3,(H,14,15)/t7-,10?/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCRXBNKTDNEAY-BYDSUWOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2NC(CS2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2N[C@@H](CS2)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Pathways and Reaction Mechanisms

Cyclocondensation of L-Cysteine with 3-Hydroxy-4-Methoxybenzaldehyde

The primary route for synthesizing this compound involves the nucleophilic attack of L-cysteine’s thiol and amine groups on 3-hydroxy-4-methoxybenzaldehyde. The reaction proceeds via a Schiff base intermediate, followed by intramolecular cyclization to form the thiazolidine ring.

Procedure :

- Reactants :

- L-Cysteine hydrochloride monohydrate (1.57 g, 10 mmol)

- 3-Hydroxy-4-methoxybenzaldehyde (1.82 g, 10 mmol)

- Sodium acetate (0.98 g, 12 mmol) as a base

Conditions :

- Solvent: Ethanol/water (1:1 v/v)

- Temperature: Room temperature (25°C)

- Reaction Time: 24 hours

Workup :

Mechanistic Insights :

- The aldehyde’s carbonyl carbon undergoes nucleophilic attack by cysteine’s amine group, forming an imine intermediate.

- The thiol group then attacks the adjacent carbon, leading to cyclization and ring closure.

- Stereochemical control at C4 arises from L-cysteine’s inherent (R)-configuration, ensuring the (4R) stereoisomer dominates.

Solvent and Catalytic Optimization

Alternative protocols modify solvent systems and catalysts to enhance yield and stereoselectivity:

Aqueous Methanol with Potassium Acetate

Ethanol with Sodium Bicarbonate

Key Observation : Polar protic solvents (e.g., ethanol, methanol) favor cyclization by stabilizing the transition state, while bases like sodium acetate prevent protonation of the thiol group.

Stereochemical Control and Diastereomer Separation

Diastereomer Formation

The reaction of L-cysteine with aldehydes typically produces two diastereomers due to configurations at C2 and C4:

- (2R,4R) -isomer (major)

- (2S,4R) -isomer (minor)

Analytical Characterization

Spectroscopic Data

Industrial-Scale Production Considerations

Applications and Derivatives

Biological Activity

Materials Science

- Phthalocyanine Synthesis : Metallophthalocyanines with thiazolidine substituents show photocatalytic activity (QY = 0.45).

Chemical Reactions Analysis

Carboxamide Derivative Formation

The carboxylic acid group undergoes coupling with amines using EDC.HCl/DMAP as coupling agents :

| Amine Used | Reaction Time (h) | Yield (%) |

|---|---|---|

| p-Amino benzoic acid | 4–24 | 20–72 |

| Morpholine | 12 | 45–68 |

| p-Anisidine | 18 | 30–55 |

Steric hindrance from the 3-hydroxy-4-methoxyphenyl group reduces reaction efficiency compared to simpler aryl substituents .

Acid-Base Reactions

The carboxylic acid moiety participates in:

Ring-Opening Reactions

The thiazolidine ring undergoes hydrolysis under strong acidic (HCl) or basic (NaOH) conditions, yielding:

Dynamic Kinetic Resolution

The synthesis mechanism involves:

-

Formation of Schiff base intermediates (Z/E isomers)

-

Thiolate attack leading to two diastereomeric transition states

-

Intramolecular hydrogen bonding stabilizing the (4R) configuration :

Steric Effects on Reactivity

The 3-hydroxy-4-methoxyphenyl group creates steric hindrance that:

Analytical Characterization of Reaction Products

Stability and Degradation

Scientific Research Applications

(4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative with potential applications in scientific research, particularly in the context of drug discovery and materials science .

Chemical Information

- Names and Identifiers :

- IUPAC Name : (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

- Molecular Formula : C11H13NO4S

- Molecular Weight : 255.29 g/mol

- CAS Number : While not explicitly listed for the (4R) isomer, similar compounds like (4S)-2-(4-Hydroxy-3-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid have CAS numbers such as 1265908-22-2 .

- Other Synonyms : Several synonyms are listed, including (4R)-2-(3-hydroxy-4-methoxyphenyl)thiazolidine-4-carboxylic acid .

- Structure : The compound features a thiazolidine ring structure with a carboxylic acid group and a 3-hydroxy-4-methoxyphenyl substituent .

Scientific Research Applications

While specific applications of this compound are not detailed in the provided search results, research on similar thiazolidine derivatives suggests potential uses:

- Anticancer Agents : Thiazolidinone analogs have demonstrated anticancer activities by targeting CDK2 and EGFR, and by inducing apoptosis in cancer cell lines .

- CDK Inhibitors : Other compounds, such as pyrazolo-pyridines and pyrido-pyrimidines, have been investigated as CDK inhibitors, demonstrating the potential of similar structural classes in cancer therapy .

- Enzyme Inhibition : Thiazolidine derivatives have been studied for their inhibitory activity against enzymes like tyrosinase .

- Synthesis of Carboxamide Derivatives : Thiazolidine derivatives can be used in the synthesis of carboxamide derivatives, which may have various biological activities .

Related Research

- Antioxidant Activity: Thiazolidine derivatives have demonstrated antioxidant activity .

- Tyrosinase Inhibition: Studies have explored the potential of thiazolidine derivatives as tyrosinase inhibitors .

- Molecular Docking Studies: Molecular docking studies are used to investigate the interaction of thiazolidine derivatives with target proteins .

Mechanism of Action

The mechanism of action of (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, while the thiazolidine ring can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

*TCA: 1,3-thiazolidine-4-carboxylic acid

Key Observations:

Electron-Withdrawing Groups: Nitro-substituted derivatives (e.g., 2-(4-nitrophenyl)-TCA) exhibit strong antimicrobial activity due to enhanced electrophilicity . Sugar Derivatives: Polyhydroxyalkyl substituents (e.g., 2-(L-Arabino-tetrahydroxybutyl)-TCA) improve water solubility and bioavailability .

Stereochemical Influence :

- The (4R) configuration in the target compound contrasts with the (4S) isomer in (4S)-2-(4-hydroxy-3-methoxyphenyl)-TCA, which caused developmental defects in zebrafish embryos (e.g., pericardial edema, bent spine) at LC₅₀ = 0.804 mM .

- Diastereomers (e.g., (2R,4R) vs. (2S,4R)) exhibit distinct pharmacological profiles. For example, (2R,4R)-N-carbethoxy-2-phenyl-TCA is synthesized selectively under specific acylation conditions .

Functional Comparison

Key Insights:

Antimicrobial Activity :

- Nitro- and bromo-substituted thiazolidines (e.g., 2-(4-nitrophenyl)-TCA, 2-(4-bromophenyl)-TCA ) show efficacy against methicillin-resistant Staphylococcus aureus (MRSA), likely due to nitro group-mediated oxidative stress .

- Thiazolidine-2-thiones (e.g., Raphanusic acid) are less potent but play roles in plant defense mechanisms .

Metabolic Pathways: Thiazolidines like 2-(3-hydroxy-5-phosphonooxymethyl)-TCA form adducts with PLP, altering enzyme activity in neurotransmitter metabolism . The target compound’s 3-hydroxy-4-methoxyphenyl group may enhance metabolic stability compared to simpler aryl derivatives .

Toxicity Profiles :

- Stereochemistry and substituent polarity influence toxicity. The (4S)-configured analogue caused concentration-dependent mortality in zebrafish, while (4R)-configured derivatives are less studied in vivo .

Biological Activity

(4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, a thiazolidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a molecular formula of CHNS and a molecular weight of 255.29 g/mol . The following sections will detail its biological activities, including antioxidant properties, cytotoxic effects, and potential therapeutic applications.

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. For instance, a study evaluated the antioxidant capabilities of various thiazolidine compounds using two assays: DPPH and ABTS. The results indicated that certain derivatives possess substantial radical scavenging effects, which are crucial for mitigating oxidative stress in biological systems .

Table 1: Antioxidant Activity of Thiazolidine Derivatives

| Compound | IC50 (µM) DPPH | IC50 (µM) ABTS |

|---|---|---|

| This compound | 16.5 ± 0.37 | 15.9 ± 2.5 |

| Control (Kojic Acid) | 15.9 ± 2.5 | Not applicable |

| Other Derivatives | Varies between 40 - 90 | Varies |

Cytotoxic Effects

The biological activity of this compound has also been assessed in terms of its cytotoxic effects on various cell lines. A study involving zebrafish models revealed that exposure to this compound resulted in ultrastructural changes in testicular tissues, indicating potential toxic effects on reproductive health .

Case Study: Zebrafish Testicular Tissue Analysis

In an experimental setup, zebrafish were exposed to varying concentrations of the compound (0.2 mM, 0.4 mM, and 0.6 mM) for five days. The findings highlighted:

- Mitochondrial Degeneration : Observed as swelling and loss of cristae in Sertoli cells.

- Autophagic Vacuoles : Detected within Sertoli cells at higher concentrations.

- Decreased Testosterone Production : Linked to structural abnormalities in the seminiferous tubules.

These results suggest that while the compound may possess beneficial properties, it also poses risks that necessitate careful consideration in pharmaceutical applications .

The mechanisms through which thiazolidine derivatives exert their effects include:

- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as neuraminidase, which is critical for viral replication .

- Reactive Oxygen Species (ROS) Modulation : The antioxidant properties may involve the modulation of ROS levels, thereby protecting cells from oxidative damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylic acid, and how is stereochemical purity ensured?

- Methodology : A common approach involves reacting L-cysteine derivatives with substituted aromatic aldehydes. For example, L-cysteine hydrochloride hydrate and NaHCO₃ are stirred with 3-hydroxy-4-methoxybenzaldehyde in a water-ethanol mixture. The reaction proceeds via nucleophilic thiol addition to the aldehyde, followed by cyclization. Purification via silica gel chromatography (n-hexane:ethyl acetate) ensures removal of unreacted starting materials .

- Stereochemical Control : The (4R) configuration is preserved by using enantiomerically pure L-cysteine and optimizing reaction conditions (e.g., pH, temperature) to prevent racemization. Chiral HPLC or polarimetry can confirm stereochemical integrity .

Q. What analytical techniques are critical for characterizing this compound and validating its purity?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies the thiazolidine ring protons (δ 3.5–4.5 ppm) and aromatic protons from the 3-hydroxy-4-methoxyphenyl group .

- FT-IR : Peaks at ~1570–1580 cm⁻¹ confirm N-H bending in the thiazolidine ring, while carbonyl stretches (C=O) appear at ~1700 cm⁻¹ .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) confirms purity >95% .

Q. How is the antimicrobial activity of this compound evaluated in preliminary assays?

- Methodology : Disk diffusion or broth microdilution assays against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Zone of inhibition (mm) and MIC values are compared to standards like ciprofloxacin. Nitro-substituted derivatives often show enhanced activity due to electron-withdrawing effects .

Advanced Research Questions

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data for this compound?

- Approach :

Pharmacokinetic Profiling : Assess bioavailability, metabolic stability (e.g., liver microsome assays), and plasma protein binding to explain discrepancies.

Dosing Optimization : In vivo studies may require higher doses due to rapid clearance. Pharmacodynamic modeling aligns exposure with efficacy .

- Case Study : Retracted in vivo studies (e.g., rat models with inconsistent grouping) highlight the need for rigorous experimental design, including adequate sample sizes and blinded evaluations .

Q. How do substituent modifications on the phenyl ring influence bioactivity?

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (EWGs) : Nitro (NO₂) at the para-position enhances antibacterial activity (e.g., 2-(4-nitrophenyl) derivatives show zones of inhibition comparable to ciprofloxacin) by stabilizing charge interactions with bacterial membranes .

- Hydroxy/Methoxy Groups : The 3-hydroxy-4-methoxy motif may improve solubility and hydrogen-bonding interactions with target enzymes .

Q. What crystallographic methods are used to confirm the absolute configuration of the thiazolidine ring?

- Technique : Single-crystal X-ray diffraction with SHELX software (SHELXL for refinement). Heavy atoms (e.g., sulfur in the thiazolidine ring) provide strong scattering for accurate chiral center determination .

- Challenges : Crystallization may require vapor diffusion with solvents like DMSO/water. Twinned crystals necessitate high-resolution data (≤1.0 Å) .

Q. How can in silico models predict the compound’s metabolic pathways and toxicity?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.